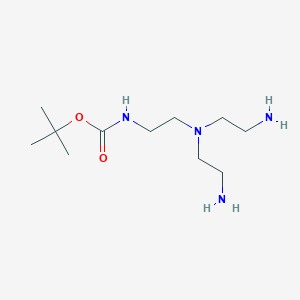

Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine” is a chemical compound with the IUPAC name tert-butyl 2-[bis(2-aminoethyl)amino]ethylcarbamate . It has a molecular weight of 246.35 and its molecular formula is C11H26N4O2 . The compound appears as a yellow oil or semi-solid to solid .

Synthesis Analysis

The synthesis of this compound involves the reaction of tris(2-aminoethyl)amine with di-tert-butyl dicarbonate (Boc2O) in anhydrous dichloromethane (DCM) at 0 °C . The reaction mixture is then warmed to room temperature and stirred for 18 hours . The solvent is removed to leave a white residue, which is dissolved in water, washed with CHCl3, and the organic phases are combined, dried over MgSO4, and the solvent is removed to leave a clear oil .Molecular Structure Analysis

The molecular structure of this compound consists of a tertiary amine center with two Boc-protected amino groups . The InChI code for this compound is 1S/C11H26N4O2/c1-11(2,3)17-10(16)14-6-9-15(7-4-12)8-5-13/h4-9,12-13H2,1-3H3,(H,14,16) .Chemical Reactions Analysis

The Boc group in this compound can be deprotected under mild acidic conditions to form the free amine . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis

This compound is a yellow oil or semi-solid to solid at room temperature . It has a molecular weight of 246.35 and its molecular formula is C11H26N4O2 .Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

This compound is a fine chemical and reagent used in the synthesis of pharmaceuticals . It can be used as a reaction component in organic chemistry, or as a reagent in research or development laboratories .

Building Block for Complex Compounds

It serves as a useful building block for the synthesis of complex compounds . This could include a wide range of organic compounds used in various fields of research and industry.

Generation of Polymers with Pendant Amine Functionality

The compound can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid .

Synthesis of Phosphatidyl Ethanolamines and Ornithine

It has been employed in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds have significant roles in biological systems.

Production of PEG Derivatives

The compound contains an amino group with two Boc-protected amino groups, making it suitable for the production of PEG derivatives . These derivatives have a wide range of applications in drug delivery and other biomedical fields.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[2-[bis(2-aminoethyl)amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N4O2/c1-11(2,3)17-10(16)14-6-9-15(7-4-12)8-5-13/h4-9,12-13H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAMRLJEVWHBGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCN)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2669950.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2669952.png)

![1-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}-6-methylpiperidine-3-carboxamide](/img/structure/B2669953.png)

![3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2669954.png)

![4-[6-(3-Carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid](/img/structure/B2669957.png)

![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2669958.png)

![N-(5-chloro-2-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669959.png)

![Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2669960.png)

![[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol](/img/structure/B2669966.png)